5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
The compound “5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is an adamantyl-based compound . Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .
Synthesis Analysis
A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The ester was reduced to alcohol, then subjected to successive hydrobromination and dehydrobromination, thus producing 4,9-divinyl diamantane .Scientific Research Applications
Synthesis and Chemical Transformations
Adamantane derivatives are central to a variety of synthetic and transformational studies, serving as precursors or intermediates in the creation of structurally complex and biologically significant molecules. For example, the synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrate the potential for adamantane compounds in medicinal chemistry, highlighting their role in developing antiviral agents with specific structure-activity relationships (Füsun Göktaş et al., 2012). Similarly, the exploration of adamantane-containing compounds in the formation of stable carbocations through oxidative cleavage-cyclization processes showcases their utility in synthetic organic chemistry, providing pathways to novel oxaadamantane derivatives (Krasutsky et al., 2000).
Antimicrobial and Anti-inflammatory Properties
Adamantane derivatives have shown significant antimicrobial and anti-inflammatory activities, as seen in the synthesis, antimicrobial, and anti-inflammatory activity studies of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These studies reveal the potential of adamantane compounds as therapeutic agents against a range of bacterial and fungal pathogens, as well as their utility in treating inflammation (E. S. Al-Abdullah et al., 2014).
Photocycloaddition and Molecular Structure Studies
The study of photocycloaddition of fumaronitrile to adamantan-2-ones and the subsequent modification of face selectivity by inclusion in β-cyclodextrin and its derivatives provides insights into the stereochemical aspects of photocycloaddition reactions involving adamantane derivatives. These reactions are critical for understanding the chemical behavior of adamantane compounds under light-induced conditions, offering pathways to selectively modified adamantane-based structures (W. Chung et al., 1995).
Noncovalent Interactions and Crystallographic Analysis
The quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and QTAIM analysis exemplifies the importance of understanding the molecular structure and stability of adamantane derivatives. These studies not only reveal the intricate balance of intra- and intermolecular forces shaping the solid-state architecture of these compounds but also provide a foundation for designing molecules with tailored properties (A. El-Emam et al., 2020).
Future Directions
Adamantane derivatives are promising in the field of drug design, with potential therapeutics for iron overload disease, neurological conditions, malaria, tuberculosis, and cancers . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Properties
IUPAC Name |
2-(1-adamantyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-18-16-14-3-1-2-4-15(14)24-17(16)21-19(23-18)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBKIUFJKUZUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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